molecular formula C8H7NO2S B1444637 3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione CAS No. 1356016-32-4

3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione

Cat. No. B1444637
M. Wt: 181.21 g/mol
InChI Key: CFNQDELKWADFQO-UHFFFAOYSA-N
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Description

The compound “3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione” belongs to the class of organic compounds known as thienopyridines . Thienopyridines are compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a five-membered aromatic ring with one sulfur atom .


Molecular Structure Analysis

The molecular structure of a similar compound, 7-Methylthieno[3,2-b]pyridine, has been reported . Its InChI code is 1S/C8H7NS/c1-6-2-4-9-7-3-5-10-8(6)7/h2-5H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 7-Methylthieno[3,2-b]pyridine, have been reported . It has a molecular weight of 149.22, and it’s stored at +4C. It’s a colorless to tan liquid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Combinatorial Synthesis of Derivatives : A method for the synthesis of thiopyrano[3,4-b]pyridin-5(4H)-one and related derivatives, offering operational simplicity and efficient yields, was developed using a one-pot multicomponent reaction involving aromatic aldehyde and 2H-thiopyran-3,5(4H,6H)-dione (Yao, Wang, Jiang, & Tu, 2010).

  • Synthesis of Phenothiazine Derivatives : A novel method to create 2-phenylpyrano[3,2-b]phenothiazin-4(6H)-one derivatives was reported. This process involved converting diacetyl-3-hydroxyphenothiazine into benzoyloxy esters and then into 1,3-diones, which were finally cyclized into pyranophenothiazines (Bansode & Meshram, 2011).

  • Photosensitized Oxygenation : Studies on the photosensitized oxygenation of 3-and 6-substituted 2-pyridones showed the formation of 3-substituted pyridine-2, 6-diones and 6-substituted pyridine-2, 3-diones, likely derived from intermediate endoperoxides (Sato, Ikeda, & Kanaoka, 1987).

  • Microwave-Assisted Synthesis of Isothiazolopyridine : The use of both conventional and modern microwave techniques in the synthesis of isothiazolopyridines and related compounds was explored. This method provided higher yields in shorter times compared to conventional methods (Youssef, Azab, & Youssef, 2012).

Biological and Pharmaceutical Applications

  • Synthesis of Fluorescence Probes : The synthesis of various bicyclic pyridinones and tricyclic morpholinopyrones, and their potential use as fluorescence probes for tracing biological pathways was investigated. These compounds showed longer absorption and emission wavelengths compared to standard fluorescence markers (Prior, Gunaratna, Kikuchi, Desper, Kim, Chang, Maezawa, Jin, & Hua, 2014).

  • Antimicrobial Activity : The synthesis of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives demonstrated moderate antimicrobial activity against various bacterial strains. It showed promising results against P. aeruginosa, with a lower minimum inhibitory concentration (MIC) value than the reference drug streptomycin (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).

Material Science and Electronics

  • Polymer Solar Cells : The development of D–A copolymers P1 and P2, which included a lactam acceptor unit derived from 3-methylthieno[3,2-b]pyridine, was studied. These copolymers were used in solar cells, with one variant achieving a power conversion efficiency (PCE) of 6.76% (Lu, Qian, Cao, Feng, Du, & Ding, 2015).

Safety And Hazards

The safety and hazards of a similar compound, 7-Chloro-3-methylthieno[3,2-b]pyridine, have been reported . It has a GHS07 pictogram with a warning signal word. The hazard statements include H302, H315, and H319 .

properties

IUPAC Name

3-methyl-4H-thieno[3,2-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-4-3-12-8-5(10)2-6(11)9-7(4)8/h3H,2H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNQDELKWADFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1NC(=O)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione

Synthesis routes and methods

Procedure details

Ethyl malonyl chloride (4.29 g, 28 mmol) was added to a solution of methyl 3-amino-4-methylthiophene-2-carboxylate (4 g, 23 mmol) and triethylamine (4.2 mL, 30 mmol) in dichloromethane (50 mL) and the resulting mixture was stirred for 30 minutes. The reaction mixture was diluted with dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. To the oily residue was added a freshly prepared ethanolic solution of sodium ethoxyde (0.5 g in 25 mL of EtOH) and the reaction mixture was heated at reflux overnight. The solvent was evaporated under reduced pressure and water (50 mL) was added to the residue, followed by sodium hydroxide (1.5 g). The resulting mixture was heated at reflux overnight, then was cooled and acidified by addition of an aqueous solution of hydrochloric acid (6 M). The solid formed was collected by filtration, washed with water and dried under reduced pressure to afford 2.0 g of 3-methyl-4H-thieno[3,2-b]pyridine-5,7-dione.
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione
Reactant of Route 2
3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione
Reactant of Route 3
3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione
Reactant of Route 4
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3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione
Reactant of Route 5
3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione
Reactant of Route 6
3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione

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